7-(benzyloxy)-3,4-dihydro-2H-1,4-benzoxazin-3-one
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Overview
Description
7-(Benzyloxy)-3,4-dihydro-2H-1,4-benzoxazin-3-one is a synthetic organic compound belonging to the benzoxazine family This compound is characterized by a benzene ring fused to an oxazine ring, with a benzyloxy group attached at the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(benzyloxy)-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-aminophenol, which serves as the core structure.
Formation of Benzoxazine Ring: The 2-aminophenol undergoes a cyclization reaction with formaldehyde and a suitable aldehyde or ketone to form the benzoxazine ring.
Benzyloxy Group Introduction: The benzyloxy group is introduced through an etherification reaction using benzyl chloride and a base such as sodium hydride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key steps include:
Bulk Synthesis: Large-scale cyclization and etherification reactions are carried out in industrial reactors.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions: 7-(Benzyloxy)-3,4-dihydro-2H-1,4-benzoxazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced form.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Benzyl chloride and sodium hydride in anhydrous conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Reduced benzoxazine derivatives.
Substitution: Various substituted benzoxazine compounds.
Scientific Research Applications
7-(Benzyloxy)-3,4-dihydro-2H-1,4-benzoxazin-3-one has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a drug candidate for treating various diseases due to its unique structural features.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 7-(benzyloxy)-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and metabolism, contributing to its biological effects.
Comparison with Similar Compounds
7-Benzyloxy-2,3-dimethyl-4-oxo-4H-chromene-8-carboxamides: These compounds share structural similarities and are studied for their inhibitory activity against monoamine oxidase B.
4-Aminomethyl-7-benzyloxy-2H-chromen-2-ones: These compounds are investigated for their potential as multi-target inhibitors for treating neurodegenerative diseases.
Uniqueness: 7-(Benzyloxy)-3,4-dihydro-2H-1,4-benzoxazin-3-one stands out due to its unique benzoxazine core, which imparts distinct chemical and biological properties
Properties
CAS No. |
164471-23-2 |
---|---|
Molecular Formula |
C15H13NO3 |
Molecular Weight |
255.3 |
Purity |
95 |
Origin of Product |
United States |
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